![molecular formula C21H24ClNO2 B6055746 3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide](/img/structure/B6055746.png)
3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide
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Overview
Description
3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide, also known as CP47,497, is a synthetic cannabinoid that is commonly used in scientific research. It was first synthesized in the 1970s and has since been used extensively in the study of the endocannabinoid system and the effects of cannabinoids on the body.
Mechanism of Action
3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide acts as a potent agonist of the cannabinoid receptor CB1. It binds to the receptor and activates it, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide are similar to those of other cannabinoids. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, among others. It also has psychoactive effects, which are mediated by its action on the CB1 receptor.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide in lab experiments is its potency as a CB1 agonist. This allows researchers to study the effects of cannabinoids on the body in a controlled and precise manner. However, one limitation is that it may not accurately reflect the effects of natural cannabinoids, which are often more complex and diverse.
Future Directions
There are many potential future directions for research involving 3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide. One area of interest is the development of novel synthetic cannabinoids that have improved pharmacological properties and reduced side effects. Another area of interest is the study of the endocannabinoid system in various disease states, such as chronic pain, epilepsy, and cancer. Additionally, there is ongoing research into the potential therapeutic applications of cannabinoids, including the treatment of anxiety, depression, and addiction.
Synthesis Methods
The synthesis of 3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide involves the condensation of 3-chlorobenzoyl chloride with trans-4-hydroxycyclohexanone, followed by reduction with lithium aluminum hydride and subsequent reaction with phenylmagnesium bromide. The resulting product is then purified and isolated.
Scientific Research Applications
3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide is commonly used in scientific research to study the endocannabinoid system and the effects of cannabinoids on the body. It is often used as a reference compound in studies of the pharmacology of synthetic cannabinoids.
properties
IUPAC Name |
3-(3-chlorophenyl)-N-(4-hydroxycyclohexyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2/c22-17-8-4-7-16(13-17)20(15-5-2-1-3-6-15)14-21(25)23-18-9-11-19(24)12-10-18/h1-8,13,18-20,24H,9-12,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJXSEUAMBPKAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC(C2=CC=CC=C2)C3=CC(=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide |
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